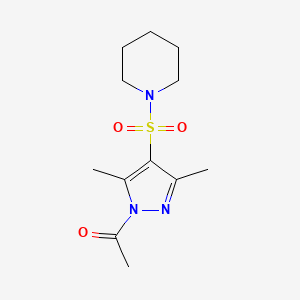
(2S)-2-(2,4-Difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,4-Difluorophenyl)propan-1-ol is a chiral alcohol that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,4-Difluorophenyl)propan-1-ol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. In addition, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. (2S)-2-(2,4-Difluorophenyl)propan-1-ol has also been investigated for its potential as a chiral building block in the synthesis of other chiral compounds.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,4-Difluorophenyl)propan-1-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
(2S)-2-(2,4-Difluorophenyl)propan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders. In addition, (2S)-2-(2,4-Difluorophenyl)propan-1-ol has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-2-(2,4-Difluorophenyl)propan-1-ol is that it is a chiral compound, which makes it useful as a chiral building block in the synthesis of other chiral compounds. In addition, (2S)-2-(2,4-Difluorophenyl)propan-1-ol has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery. However, one limitation of (2S)-2-(2,4-Difluorophenyl)propan-1-ol is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2,4-Difluorophenyl)propan-1-ol. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, (2S)-2-(2,4-Difluorophenyl)propan-1-ol could be further studied as a chiral building block in the synthesis of other chiral compounds. Overall, (2S)-2-(2,4-Difluorophenyl)propan-1-ol has shown promising results in scientific research, and further investigation of its potential applications is warranted.
Synthesemethoden
The synthesis of (2S)-2-(2,4-Difluorophenyl)propan-1-ol involves the reduction of the corresponding ketone using a chiral catalyst. The reaction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or diisobutylaluminum hydride. The chiral catalyst used is typically a chiral ligand that is coordinated to a transition metal such as palladium or rhodium. The reduction reaction is usually carried out under mild conditions, and the yield of (2S)-2-(2,4-Difluorophenyl)propan-1-ol can be optimized by adjusting the reaction parameters.
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOZKQRVSTMRP-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4-Difluorophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

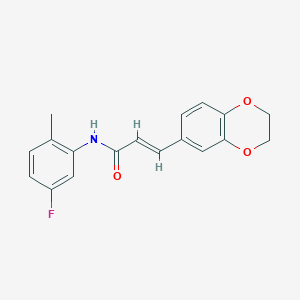
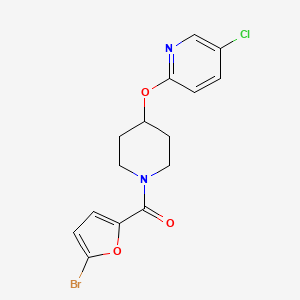
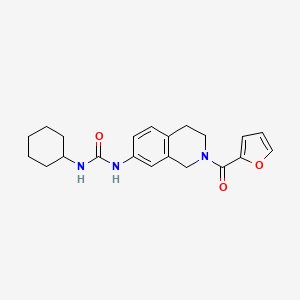
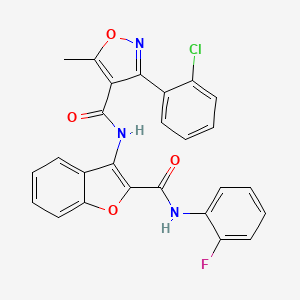
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)

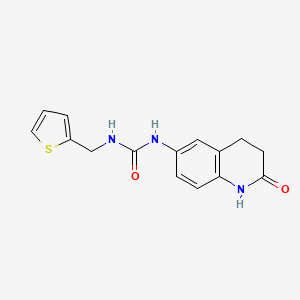

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)


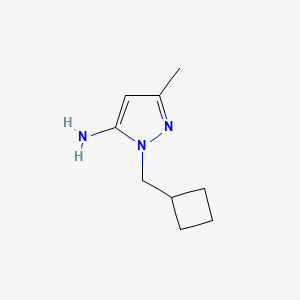
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
